1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Overview
Description
1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a unique combination of benzoxazole, benzofuran, and thiourea moieties
Preparation Methods
The synthesis of 1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 1,3-Benzoxazole Derivative: The benzoxazole moiety can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Formation of Benzofuran Derivative: The benzofuran moiety can be prepared by cyclization of a suitable precursor, such as 3-hydroxybenzofuran, under acidic conditions.
Coupling Reaction: The benzoxazole and benzofuran derivatives are then coupled using a thiourea reagent under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of fluorescent probes and sensors due to its photophysical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole moiety and exhibit similar antimicrobial and anticancer activities.
Benzofuran Derivatives: Compounds with the benzofuran moiety are known for their photophysical properties and potential as fluorescent probes.
Thiourea Derivatives: Thiourea-containing compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c1-14-17-6-2-4-8-19(17)29-21(14)22(28)27-24(31)25-16-12-10-15(11-13-16)23-26-18-7-3-5-9-20(18)30-23/h2-13H,1H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMMZUFOQZZFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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